InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
. This indicates that the compound contains nine carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom .
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound characterized by the fusion of an oxadiazole ring with an aniline moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications. The oxadiazole ring confers unique chemical properties, making it a valuable scaffold in drug design and development. It has been shown to interact with various enzymes and proteins, influencing their activity and function, particularly in the context of cancer treatment by inducing apoptosis in cancer cells.
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can be sourced from various chemical suppliers and is classified under heterocyclic compounds. It is identified by the CAS number 25877-49-0. The compound falls within the category of oxadiazoles, which are known for their applications in pharmaceuticals due to their biological activity.
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with aniline under dehydrating conditions. Reagents such as phosphorus oxychloride or thionyl chloride are often employed to facilitate the formation of the oxadiazole ring.
In an industrial context, the production can be scaled up using optimized reaction conditions and continuous flow reactors. This approach enhances control over reaction parameters, resulting in higher yields and purities of the final product. Advanced purification techniques such as crystallization and chromatography are also utilized to improve efficiency.
The molecular structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline features a five-membered oxadiazole ring attached to a phenyl group through an amino linkage. The presence of a methyl group on the oxadiazole ring contributes to its unique properties.
Key structural data includes:
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline participates in various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield oxadiazole derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can reduce the oxadiazole ring.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, enabling the introduction of various substituents such as halogens or alkyl groups .
The mechanism of action for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline primarily involves its ability to inhibit specific enzymes, particularly kinases involved in cell signaling pathways. By binding to the active site of these enzymes, it modulates their activity and alters cellular responses.
Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death mechanisms. The biochemical interactions suggest that it may serve as a potential therapeutic agent in oncology .
The physical properties include:
Key chemical properties involve:
Relevant data includes spectral information such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles that confirm its structure .
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline finds application in several fields:
This compound exemplifies how modifications at the molecular level can lead to significant advancements in drug discovery and development.
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, renowned for its exceptional bioisosteric properties and capacity for diverse non-covalent interactions with biological targets. This planar, aromatic scaffold exhibits remarkable metabolic stability due to its resistance to enzymatic degradation, outperforming traditional amide and ester functionalities in hydrolytic environments [1] [3]. The presence of multiple heteroatoms enables hydrogen bonding with biomacromolecules, while the electron-deficient nature of the ring facilitates π-π stacking interactions within enzyme binding pockets [1] [7]. These attributes collectively enhance binding affinity and pharmacokinetic profiles of derived compounds.
Structurally, the 1,3,4-oxadiazole nucleus permits versatile substitution at the 2- and 5-positions, enabling precise modulation of electronic, steric, and solubility properties. Electronegative substituents at these positions significantly influence dipole moments (typically 3.5-4.5 Debye), which correlates with improved membrane permeability and target engagement [4] [7]. The scaffold’s aromatic character and moderate log P values (~2.0-3.5) further optimize bioavailability, making it indispensable in rational drug design.
Table 1: Influence of 2,5-Substituents on 1,3,4-Oxadiazole Properties
Position | Substituent Type | Electronic Effect | Biological Impact | Example Activity |
---|---|---|---|---|
C2 | Electron-withdrawing (e.g., -NO₂, -CN) | Increases ring deficiency | Enhanced enzyme inhibition | Tyrosinase inhibition [10] |
C5 | Aryl (e.g., phenyl, pyridyl) | Extends conjugation | Improved DNA intercalation | Anticancer activity [1] |
C2/C5 | Heterocyclic fusion (e.g., triazole) | Modifies dipole moment | Broad-spectrum activity | Antibacterial/antiparasitic [1] |
2,5-Disubstituted 1,3,4-oxadiazoles constitute a privileged structural motif in pharmaceuticals due to their balanced electronic configuration and three-dimensional diversity. The 2,5-disubstitution pattern allows simultaneous engagement with multiple enzyme subsites, significantly enhancing target specificity [3] [8]. Clinically approved drugs incorporating this motif include:
Table 2: Approved Drugs Containing 2,5-Disubstituted 1,3,4-Oxadiazole Motifs
Drug Name | Therapeutic Class | Key Substitutions | Primary Target | Reference |
---|---|---|---|---|
Zibotentan | Anticancer | 2,5-Diaryl | Endothelin A receptor | [7] |
Furamizole | Antibiotic | 2-Amino-5-methylthiadiazole | Bacterial enzymes | [1] |
Nesapidil | Antihypertensive | 2-Benzyl-5-phenyl | Ca²⁺ channel modulation | [1] |
Raltegravir* | Antiviral | 2-Amidobenzyl-5-hydroxypyrimidinone | HIV integrase | [7] |
*Note: Raltegravir’s core contains a modified oxadiazole-like structure.
Structure-activity relationship (SAR) studies reveal that 5-aryl substitutions enhance planarity for intercalation (anticancer activity), while 2-alkyl groups improve log P values for CNS penetration (antidepressant applications) [1] [8]. The scaffold’s adaptability is further evidenced in kinase inhibitors (EGFR IC₅₀ = 0.41 µM) and antidiabetic agents (α-glucosidase IC₅₀ = 0.30 µM), underscoring its therapeutic versatility [1] [10].
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (IUPAC: 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylamine; CAS: 25877-49-0) represents a structurally optimized 2,5-disubstituted oxadiazole derivative with significant drug discovery potential. Its molecular architecture integrates two pharmacophoric elements:
Physicochemical Properties:
The compound’s synthetic accessibility via two efficient routes enhances its appeal:
Experimental evidence supports its bioactivity:
Molecular docking analyses confirm strong binding to therapeutic targets like peptide deformylase (PDF) and tyrosinase, mediated by hydrogen bonds with active-site residues (Asn-153, His-263) and hydrophobic contacts with the 5-methyl group [8] [10]. These attributes position 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline as a multipurpose lead compound for anticancer, antimicrobial, and depigmenting agent development.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: